molecular formula C19H15F3N2O3S B2651533 (E)-5-(3-ethoxy-4-hydroxybenzylidene)-2-((3-(trifluoromethyl)phenyl)amino)thiazol-4(5H)-one CAS No. 486995-45-3

(E)-5-(3-ethoxy-4-hydroxybenzylidene)-2-((3-(trifluoromethyl)phenyl)amino)thiazol-4(5H)-one

Cat. No. B2651533
CAS RN: 486995-45-3
M. Wt: 408.4
InChI Key: ZYVZSAUPLNIWOP-CXUHLZMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “(E)-5-(3-ethoxy-4-hydroxybenzylidene)-2-((3-(trifluoromethyl)phenyl)amino)thiazol-4(5H)-one” is a Schiff base compound . It is used for proteomics research . The CAS number of this compound is 6322-57-2 .


Synthesis Analysis

The synthesis of similar Schiff base compounds usually involves the condensation of aldehydes and/or ketones with primary amines . The Schiff bases derived from aromatic aldehydes are more stable due to the presence of conjugation .


Molecular Structure Analysis

The structure of similar Schiff base compounds is verified using the single-crystal X-ray diffraction technique . The crystal packing is mainly stabilized by N–H···O and comparatively weak C–H···O bonding between the cation and anion and further stabilized by weak C–H···π and C–O···π interactions .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 281.35100 . It has a boiling point of 448.9ºC at 760 mmHg and a flash point of 225.3ºC . The density of the compound is 1.48g/cm3 .

Scientific Research Applications

Photodynamic Therapy Applications

The study by Pişkin et al. (2020) explored the synthesis and characterization of new zinc phthalocyanine derivatives with potential applications in photodynamic therapy for cancer treatment. These compounds, characterized by their high singlet oxygen quantum yield and good fluorescence properties, indicate the potential of structurally similar compounds for therapeutic uses, specifically in treating cancer through photodynamic mechanisms (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Anticancer Activity

Another research focus is on the antimicrobial and anticancer properties of thiazole derivatives. Suresh et al. (2016) synthesized a series of thiazolo-triazole-pyridine derivatives and evaluated their biological activities, finding significant antimicrobial activity against various microorganisms. This suggests that compounds with similar structural features could possess valuable antimicrobial or anticancer activities, underscoring the importance of structural motifs present in the compound of interest (Suresh, Lavanya, & Rao, 2016).

properties

IUPAC Name

(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2-[3-(trifluoromethyl)phenyl]imino-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N2O3S/c1-2-27-15-8-11(6-7-14(15)25)9-16-17(26)24-18(28-16)23-13-5-3-4-12(10-13)19(20,21)22/h3-10,25H,2H2,1H3,(H,23,24,26)/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYVZSAUPLNIWOP-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=NC3=CC=CC(=C3)C(F)(F)F)S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=NC3=CC=CC(=C3)C(F)(F)F)S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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